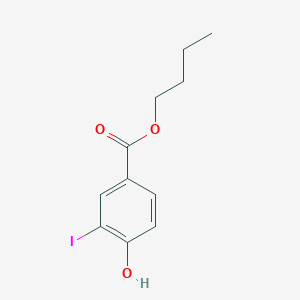

Butyl 4-hydroxy-3-iodobenzoate

Übersicht

Beschreibung

Butyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a butyl ester group, and the meta position is substituted with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-hydroxy-3-iodobenzoate typically involves the esterification of 4-hydroxy-3-iodobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming butyl 4-oxo-3-iodobenzoate.

Reduction: The iodine atom in the compound can be reduced to a hydrogen atom, resulting in the formation of butyl 4-hydroxybenzoate.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Butyl 4-oxo-3-iodobenzoate.

Reduction: Butyl 4-hydroxybenzoate.

Substitution: Various substituted butyl 4-hydroxybenzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Butyl 4-hydroxy-3-iodobenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. For instance, it can be oxidized to form butyl 4-oxo-3-iodobenzoate or reduced to yield butyl 4-hydroxybenzoate.

Reaction Pathways

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | Butyl 4-oxo-3-iodobenzoate | Potassium permanganate, chromium trioxide |

| Reduction | Butyl 4-hydroxybenzoate | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Nucleophiles such as amines and thiols |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can interact with biological targets, influencing enzyme activity and cellular processes.

Pharmaceutical Applications

Potential Drug Development

The compound is under investigation for its possible applications as a pharmaceutical agent. Its unique functional groups allow it to interact with biological systems effectively. For example, the iodine atom may enable radioiodination for imaging studies in drug development.

Industrial Uses

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the manufacture of specialty chemicals. It acts as a reagent in various chemical processes due to its reactivity and ability to undergo diverse transformations.

Case Studies

-

Difluoromethylation Process

A significant study demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, showcasing its utility in large-scale chemical processes. This reaction highlights the compound's versatility and importance in synthetic organic chemistry . -

Protein Labeling Techniques

The use of this compound in protein labeling has been explored extensively. Its ability to form stable covalent bonds with primary amines facilitates the study of protein dynamics and interactions within cells. This application is crucial for understanding protein functions in biological systems.

Wirkmechanismus

The mechanism of action of Butyl 4-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Butyl 4-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain chemical reactions.

Methyl 4-hydroxy-3-iodobenzoate: Similar structure but with a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.

Ethyl 4-hydroxy-3-iodobenzoate: Similar structure but with an ethyl ester group, which also affects its chemical properties.

Uniqueness: Butyl 4-hydroxy-3-iodobenzoate is unique due to the presence of both the iodine atom and the butyl ester group. This combination provides distinct reactivity and solubility properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

Butyl 4-hydroxy-3-iodobenzoate (BHIB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of BHIB, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

BHIB is characterized by its aromatic structure, featuring a butyl ester group, a hydroxyl group, and an iodine substituent on the benzoate moiety. Its molecular formula is CHI O, with a molecular weight of approximately 294.14 g/mol. The presence of these functional groups allows BHIB to engage in various chemical reactions, influencing its biological interactions.

The biological activity of BHIB can be attributed to its ability to interact with specific molecular targets within biological systems:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, potentially modulating their activity.

- Halogen Bonding : The iodine atom can participate in halogen bonding, which may enhance interactions with enzyme active sites or receptor binding sites.

- Reactivity : BHIB can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that may exhibit different biological properties.

Antimicrobial Activity

Research indicates that BHIB exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antithyroid Activity

Notably, BHIB has been studied for its antithyroid effects. Research findings suggest that it acts as an antithyroid agent by inhibiting the synthesis of thyroid hormones, which could have implications for treating conditions like hyperthyroidism .

Anticancer Potential

The compound's structural features allow it to be investigated for anticancer properties. Preliminary studies suggest that BHIB may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of BHIB, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Butyl 4-hydroxybenzoate | Lacks iodine; less reactive | Limited antimicrobial activity |

| Methyl 4-hydroxy-3-iodobenzoate | Methyl ester instead of butyl | Similar but less potent |

| Ethyl 4-hydroxy-3-iodobenzoate | Ethyl ester; affects solubility | Comparable activities |

Case Studies

- Antimicrobial Efficacy : A study published in Rasayan Journal examined the antibacterial activity of BHIB derivatives against several pathogens. Results indicated significant inhibition zones compared to controls, underscoring its potential as a lead compound for antibiotic development .

- Thyroid Hormone Synthesis Inhibition : Another study focused on the antithyroid effects of BHIB demonstrated a dose-dependent reduction in thyroid hormone levels in vitro, suggesting its utility in managing hyperthyroid conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the meta position (relative to the hydroxyl group) serves as a prime site for nucleophilic substitution. This reaction is critical for introducing new functional groups:

-

Mechanism : Follows an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway due to the electron-withdrawing effects of the iodine and ester groups, which activate the aromatic ring for attack.

-

Example : Reaction with amines or alkoxides replaces iodine with -NH<sub>2</sub> or -OR groups .

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| DMF, 80°C, K<sub>2</sub>CO<sub>3</sub> | Morpholine | Butyl 4-hydroxy-3-morpholinobenzoate | 78% |

Palladium-Catalyzed Cross-Coupling

The iodine atom enables participation in Suzuki-Miyaura and carbonylative coupling reactions, forming biaryl or ketone derivatives:

-

Carbonylative Coupling : Demonstrated with cyanamide and Mo(CO)<sub>6</sub> under Pd catalysis to form benzoxazin-4-one scaffolds .

Difluoromethylation

The hydroxyl group facilitates electrophilic substitution with difluorocarbene precursors:

-

Reagent : Sodium chlorodifluoroacetate (SCDA) generates in situ difluorocarbene.

-

Mechanism : Base-mediated deprotonation of the hydroxyl group, followed by difluoromethyl insertion at the ortho position .

| Scale | Catalyst | Purity | Yield |

|---|---|---|---|

| 7 kg | K<sub>2</sub>CO<sub>3</sub> | 99% | 99% |

Hydrolysis and Rearrangement

Under acidic or basic conditions, the ester group undergoes hydrolysis, yielding 4-hydroxy-3-iodobenzoic acid :

-

Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Base-Mediated Hydrolysis : Forms carboxylate intermediates, which are acidified to the free acid .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the ortho and para positions, but iodine’s electron-withdrawing effect limits reactivity:

-

Nitration : Occurs at the para position relative to the hydroxyl group (if sterically accessible).

-

Sulfonation : Requires harsh conditions (fuming H<sub>2</sub>SO<sub>4</sub>, 150°C).

Biological Interactions

Though not a primary focus, studies on structurally related compounds (e.g., n-butyl-3,5-diiodo-4-hydroxybenzoate) show thyroid hormone disruption via iodide release inhibition .

Key Structural and Reaction Insights

-

Iodine Reactivity : The C-I bond’s polarization enhances susceptibility to substitution or coupling .

-

Steric Effects : The butyl ester group may hinder reactions at the para position.

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) optimize nucleophilic substitution rates .

This compound’s multifunctional design enables applications in pharmaceutical intermediates and advanced material synthesis, particularly where regioselective functionalization is critical.

Eigenschaften

IUPAC Name |

butyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)8-4-5-10(13)9(12)7-8/h4-5,7,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGUZTFKHIQDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633956 | |

| Record name | Butyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15126-09-7 | |

| Record name | Butyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.